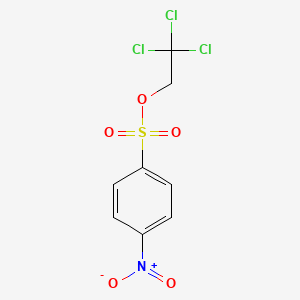
COUMARIN, 3-(o-ETHYLPHENYL)-4-HYDROXY-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
COUMARIN, 3-(o-ETHYLPHENYL)-4-HYDROXY-: is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-ETHYLPHENYL)-4-HYDROXY-COUMARIN typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods: Industrial production of coumarin derivatives, including 3-(o-ETHYLPHENYL)-4-HYDROXY-COUMARIN, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents, acids, or bases depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinone derivatives .
Applications De Recherche Scientifique
Chemistry: 3-(o-ETHYLPHENYL)-4-HYDROXY-COUMARIN is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: The compound is studied for its role in modulating biological pathways, including its effects on enzyme activity and cellular signaling .
Medicine: Research has shown that coumarin derivatives possess significant therapeutic potential, including anticoagulant, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, coumarin derivatives are used in the production of fragrances, flavorings, and as additives in various consumer products .
Mécanisme D'action
The mechanism of action of 3-(o-ETHYLPHENYL)-4-HYDROXY-COUMARIN involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors to influence signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Warfarin: A well-known anticoagulant that also contains a coumarin core.
Novobiocin: An antibiotic with a coumarin structure.
Armillarisin A: A choleretic agent derived from coumarin.
Uniqueness: 3-(o-ETHYLPHENYL)-4-HYDROXY-COUMARIN is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other coumarin derivatives, it exhibits a unique combination of pharmacological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
73791-14-7 |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
3-(2-ethylphenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-2-11-7-3-4-8-12(11)15-16(18)13-9-5-6-10-14(13)20-17(15)19/h3-10,18H,2H2,1H3 |
Clé InChI |
HZLSSFJUTVBUBI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C2=C(C3=CC=CC=C3OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448890.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)
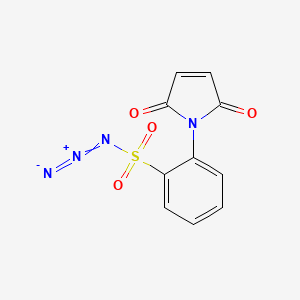
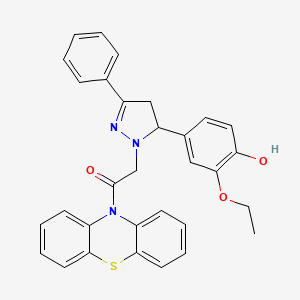
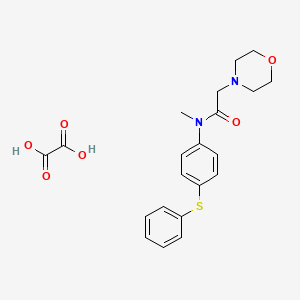
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)
![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)

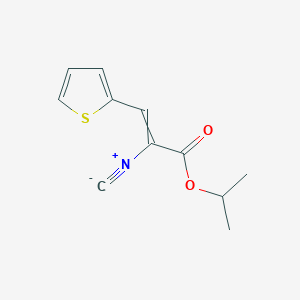
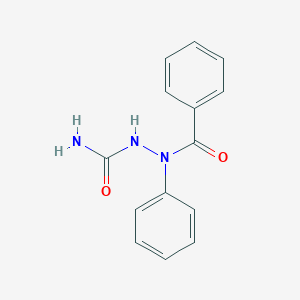
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)
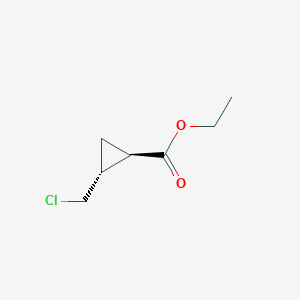
![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)
